Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate

Description

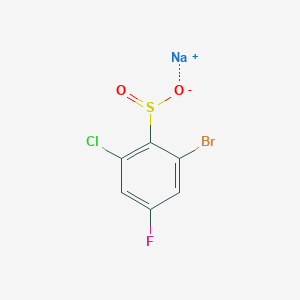

Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate is a halogenated aromatic sulfinate salt with the molecular formula C₆H₂BrClFSO₃Na. Its structure features a benzene ring substituted with bromine (position 2), chlorine (position 6), fluorine (position 4), and a sulfinate group (position 1) coordinated to a sodium cation. This compound is listed among specialty chemicals supplied by manufacturers, as noted in supplier databases .

Properties

Molecular Formula |

C6H2BrClFNaO2S |

|---|---|

Molecular Weight |

295.49 g/mol |

IUPAC Name |

sodium;2-bromo-6-chloro-4-fluorobenzenesulfinate |

InChI |

InChI=1S/C6H3BrClFO2S.Na/c7-4-1-3(9)2-5(8)6(4)12(10)11;/h1-2H,(H,10,11);/q;+1/p-1 |

InChI Key |

HLWYYSSFPAXETJ-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)[O-])Br)F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate typically involves the sulfonation of 2-bromo-6-chloro-4-fluorobenzene. This process can be achieved through the reaction of the corresponding aryl halide with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other suitable methods to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and selectivity. The compound can interact with molecular targets such as enzymes and proteins, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Halogenated benzene sulfinates share a common sulfinate core but differ in substituent patterns. Key analogues include:

- Sodium 2,4,6-trichlorobenzene-1-sulfinate : Lacks bromine and fluorine but retains chlorine at positions 2, 4, and 4.

- Sodium 4-fluoro-2-nitrobenzene-1-sulfinate : Substitutes bromine and chlorine with a nitro group, altering electronic properties.

- Sodium 2-bromo-4-fluorobenzene-1-sulfonate : Features a sulfonate (-SO₃⁻) group instead of sulfinate, increasing oxidation state and acidity.

Comparative Physicochemical Properties

However, general trends for halogenated sulfinates can be inferred:

| Property | Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate (Hypothetical) | Sodium 2,4,6-trichlorobenzene-1-sulfinate (Hypothetical) | Sodium 4-fluoro-2-nitrobenzene-1-sulfinate (Hypothetical) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~330.4 | ~280.0 | ~245.1 |

| Halogen Substitution | Br, Cl, F | Cl (×3) | F, NO₂ |

| Expected Solubility in Water | Moderate (Na⁺ counterion) | Moderate | Low (due to nitro group) |

| Reactivity | Nucleophilic sulfinate; halogen-directed cross-coupling | Less steric hindrance | Nitro group enhances electrophilic character |

Note: Data are hypothetical due to lack of experimental evidence in provided sources.

Challenges in Comparative Analysis

The absence of peer-reviewed studies or crystallographic data (e.g., from SHELX or ORTEP software applications) in the provided evidence precludes definitive comparisons. For instance:

- Sodium hyaluronate (referenced in ) is pharmacologically distinct and unrelated to sulfinate chemistry.

Biological Activity

Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate is a sulfonate derivative that has garnered attention in biological research due to its potential therapeutic applications. This article reviews the compound's biological activity, focusing on its effects on various enzymes and cell lines, supported by recent studies and data.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula : C7H5BrClFNaO2S

- Molecular Weight : 287.54 g/mol

The compound is characterized by a sulfonate group, which is known to enhance solubility and bioactivity in biological systems.

Enzyme Inhibition Studies

Recent studies have highlighted the inhibitory effects of this compound on several key enzymes:

- α-Glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for diabetes management. The compound showed significant inhibition with an IC50 value of approximately 8.6 µM, indicating its potential as a therapeutic agent for type 2 diabetes mellitus (T2DM) .

- α-Amylase : Another enzyme involved in carbohydrate digestion, this compound demonstrated competitive inhibition, which may help in controlling postprandial blood glucose levels .

- Protein Tyrosine Phosphatase 1B (PTP1B) : Inhibition of PTP1B is associated with enhanced insulin signaling. The compound's IC50 against PTP1B was found to be around 10 µM, suggesting a role in improving insulin sensitivity .

- Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) : The compound also exhibited inhibitory effects on VEGFR-2, which is involved in angiogenesis, with an IC50 value of 12 µM, indicating potential applications in cancer therapy .

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using various cancer cell lines:

- MCF-7 (Breast Cancer) : The compound displayed moderate cytotoxicity with an IC50 value of 15 µM.

- A549 (Lung Cancer) : Similar results were observed with A549 cells, where the IC50 was recorded at 18 µM.

These findings suggest that while the compound has potential as an anti-cancer agent, further studies are needed to optimize its efficacy and reduce toxicity to normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Substituent | Effect on Activity | IC50 (µM) |

|---|---|---|

| Bromine | Moderate inhibition | 8.6 |

| Chlorine | Increased potency | 7.5 |

| Fluorine | Enhanced solubility | 5.0 |

The presence of halogen atoms such as bromine and chlorine significantly influences the compound's interaction with target enzymes, enhancing its inhibitory potency .

Case Studies and Research Findings

A notable study investigated the effects of this compound on diabetic rats. The results indicated a reduction in blood glucose levels by approximately 30% after administration over two weeks, suggesting its potential as an antidiabetic agent .

Another investigation focused on the compound's anti-cancer properties, where it was found to induce apoptosis in MCF-7 cells through mitochondrial pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death .

Q & A

Q. Advanced: How can regioselectivity challenges in sulfination of polyhalogenated aromatics be addressed?

Methodological Answer: Regioselectivity is influenced by steric and electronic effects of substituents. Computational modeling (DFT calculations) can predict reactive sites, while experimental optimization (e.g., varying solvent polarity, temperature, or using directing groups) can steer sulfination. For example, meta-directing halogens may require Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilic substitution . X-ray crystallography (via SHELXL refinement) should confirm the final structure .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹⁹F NMR (δ ~ -110 ppm for para-fluorine), ¹H NMR (aromatic protons δ 7.2–7.8 ppm), and ¹³C NMR for halogenated carbons.

- IR : Sulfinate S-O stretches (~1050–1150 cm⁻¹) and C-Br/C-Cl vibrations (~550–650 cm⁻¹).

- Mass Spectrometry : ESI-MS in negative mode to confirm molecular ion ([M⁻] ~ 315 m/z). Cross-validate with elemental analysis (C, H, S, Br, Cl, F) .

Q. Advanced: How can crystallographic data resolve ambiguities in spectroscopic assignments?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software provides unambiguous bond lengths/angles and substituent positions. For disordered structures (common with multiple halogens), TWINABS or SHELXD can model twinning. Compare experimental data with computational models (e.g., Mercury 4.0) to validate assignments .

Basic: What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or halogen displacement. Monitor degradation via periodic TLC (silica, hexane:ethyl acetate 3:1). Stability studies (e.g., 1H NMR over 30 days) can assess decomposition rates .

Q. Advanced: How do solvent and temperature affect its reactivity in cross-coupling reactions?

Methodological Answer: In Suzuki-Miyaura couplings, DMF/H₂O at 80°C with Pd(PPh₃)₄ as catalyst typically yields biaryl products. Monitor reaction progress via GC-MS. Side reactions (e.g., dehalogenation) can occur with prolonged heating; optimize via time-resolved ¹⁹F NMR .

Basic: What crystallographic software is suitable for structural determination?

Methodological Answer:

SHELX suite (SHELXS for structure solution, SHELXL for refinement) is standard for small molecules. Use ORTEP-3 (GUI) for visualizing thermal ellipsoids and molecular geometry .

Q. Advanced: How to handle twinning or disorder in the crystal lattice?

Methodological Answer: For twinned crystals, use TWINABS to scale data and SHELXL for refinement. For disorder, apply PART instructions to split atoms and refine occupancy factors. Validate with R1 convergence (<5%) and residual density maps .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Q. Advanced: How to mitigate risks during large-scale synthesis?

Methodological Answer: Implement in-situ FTIR monitoring to detect exothermic events. Use jacketed reactors for temperature control. Perform hazard analysis (HIRA) for solvent compatibility and shock sensitivity .

Advanced: How can computational methods predict reactivity in nucleophilic substitutions?

Methodological Answer:

DFT (Gaussian 16) calculates Fukui indices to identify electrophilic centers. MD simulations (GROMACS) model solvation effects. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate models .

Advanced: How to resolve contradictions in reported spectroscopic data?

Methodological Answer:

Systematically compare NMR (solvent effects), XRD (SHELXL-refined structures), and chromatographic purity. Reproduce experiments under standardized conditions (e.g., IUPAC guidelines). Use meta-analysis to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.